![molecular formula C18H20N2O3 B5791973 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5791973.png)
4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide, also known as TAK-659, is a novel small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which block the activity of BTK, a key enzyme involved in the development and progression of cancer cells.
Mécanisme D'action
4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide works by blocking the activity of BTK, a key enzyme involved in the development and progression of cancer cells. BTK is a critical component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of cancer cells. By inhibiting BTK, 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide disrupts this pathway and induces apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide has been shown to have a number of biochemical and physiological effects on cancer cells. In preclinical studies, 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide has been shown to inhibit the proliferation and survival of cancer cells by inducing cell cycle arrest and apoptosis. 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide has also been shown to inhibit the activation of key signaling pathways involved in cancer cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of BTK, which makes it an ideal tool for studying the role of BTK in cancer cells. 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide is also well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses. However, one limitation of 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide is that it has a relatively short half-life, which may limit its effectiveness in certain experimental settings.
Orientations Futures
There are several potential future directions for the development and use of 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide. One area of research is the identification of biomarkers that can predict response to 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide in different types of cancer. Another area of interest is the combination of 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide with other targeted therapies or immunotherapies to enhance its anti-tumor activity. Finally, the development of more potent and selective BTK inhibitors, based on the structure of 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide, is an area of active research.
Méthodes De Synthèse
The synthesis of 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide involves a multi-step process that starts with the reaction of 2,3,5-trimethylphenol with acetic anhydride to form 2,3,5-trimethylphenyl acetate. This intermediate is then reacted with 4-aminobenzamide in the presence of a base catalyst to form the final product, 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide.
Applications De Recherche Scientifique
4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. In preclinical studies, 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide has been shown to exhibit potent anti-tumor activity by inhibiting the growth and survival of cancer cells.
Propriétés
IUPAC Name |
4-[[2-(2,3,5-trimethylphenoxy)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-11-8-12(2)13(3)16(9-11)23-10-17(21)20-15-6-4-14(5-7-15)18(19)22/h4-9H,10H2,1-3H3,(H2,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMONKXIKCVFETG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

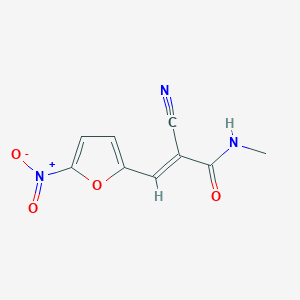
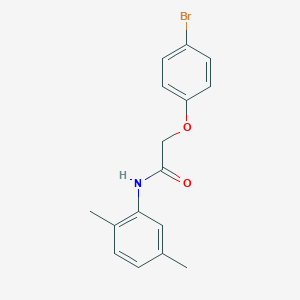
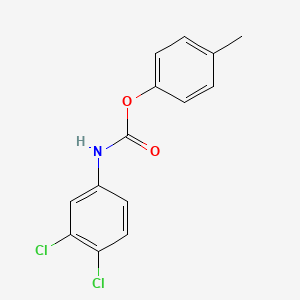
![5-hydroxy-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5791912.png)
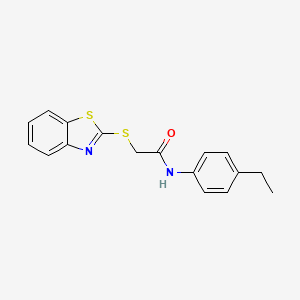
![ethyl {4-[(4-nitrobenzoyl)amino]phenyl}acetate](/img/structure/B5791923.png)
![N-(2-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5791928.png)
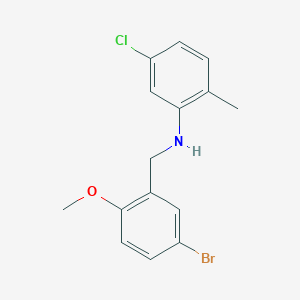
![N-(4-ethoxyphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5791959.png)

![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5791975.png)
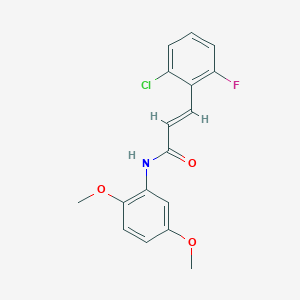
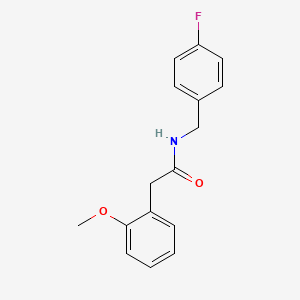
![{1-[2-(4-tert-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B5791992.png)